molecular formula C10H11N3O2 B8592143 2-(3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid

2-(3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid

Cat. No. B8592143
M. Wt: 205.21 g/mol
InChI Key: DLOHRJVFCLVTOS-UHFFFAOYSA-N
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Patent
US08247415B2

Procedure details

To 0.040 g (0.038 mmol) of 10% palladium on carbon was added a solution of (0.080 g, 0.27 mmol) of benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate prepared in Step C above in 4 mL of methanol. The resulting suspension was stirred under an atmosphere of hydrogen (1 atmosphere) for 6 h. The residue was filtered through a pad of Celite® and the pad was washed with cold methanol. The combined filtrates were evaporated under reduced pressure to give the title compound (0.043 g, 77%). LC-MS: m/z (ES) 206 (MH)+.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[C:10]([C:11](=[CH2:22])[C:12]([O:14]CC3C=CC=CC=3)=[O:13])[C:5]2=[N:4][N:3]=1>[Pd].CO>[CH3:1][C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]([CH3:22])[C:12]([OH:14])=[O:13])[C:5]2=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
CC1=NN=C2N1C=CC=C2C(C(=O)OCC2=CC=CC=C2)=C
Name
Quantity
0.04 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred under an atmosphere of hydrogen (1 atmosphere) for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The residue was filtered through a pad of Celite®
WASH
Type
WASH
Details
the pad was washed with cold methanol
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=NN=C2N1C=CC=C2C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.